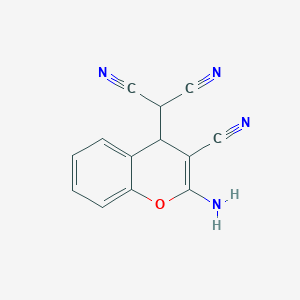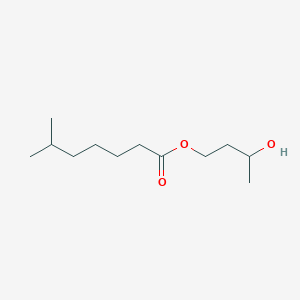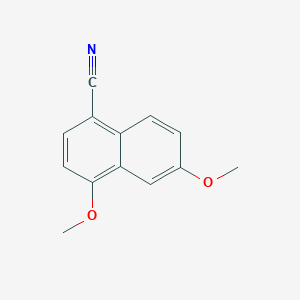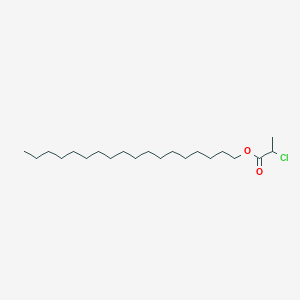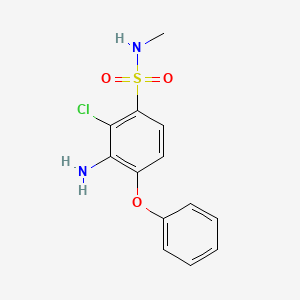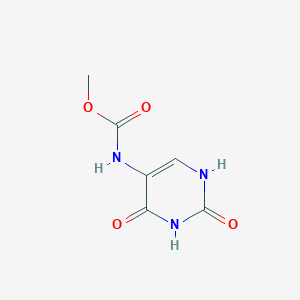
Methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biological systems, including as components of nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate typically involves the reaction of 2,4-dihydroxypyrimidine-5-carboxylic acid with methylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity.
化学反应分析
Types of Reactions
Methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the hydrogen atom is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
Methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to the desired biological effect .
相似化合物的比较
Similar Compounds
2,4-Dihydroxypyrimidine-5-carboxylic acid: A precursor in the synthesis of methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate.
Methyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate: Another pyrimidine derivative with similar structural features.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
88394-26-7 |
|---|---|
分子式 |
C6H7N3O4 |
分子量 |
185.14 g/mol |
IUPAC 名称 |
methyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(12)8-3-2-7-5(11)9-4(3)10/h2H,1H3,(H,8,12)(H2,7,9,10,11) |
InChI 键 |
PPILFUAXNLFLCC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1=CNC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14379875.png)
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
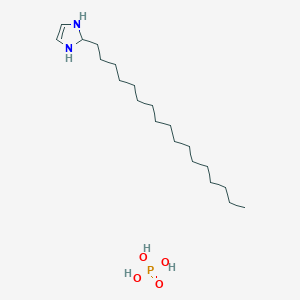
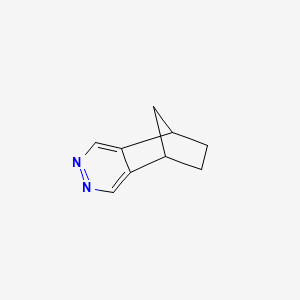
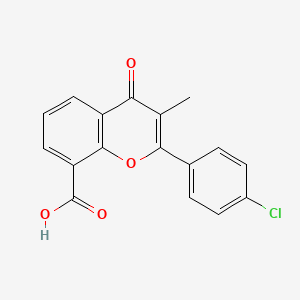
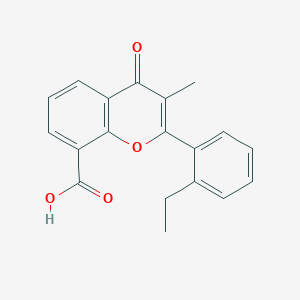
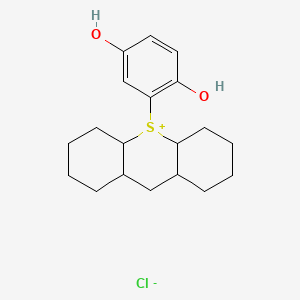
![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
